(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
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Overview
Description
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, also known as (R)-Boc-Amino-3-hydroxybutanoic acid or (R)-Boc-OHBA, is a chiral amino acid derivative of (S)-3-hydroxybutanoic acid that has been widely used in organic synthesis and in the development of biosensors. It is a versatile building block for the synthesis of a variety of compounds and has been used in the development of synthetic peptides and proteins. It has also been used in the development of biosensors and in the study of enzyme kinetics and enzyme-catalyzed reactions.
Scientific Research Applications
Deprotection of Boc Amino Acids
The compound is used in the deprotection of Boc amino acids and peptides at high temperatures . This process involves the use of a thermally stable ionic liquid, which has low viscosity and high thermal stability . The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
Dipeptide Synthesis
The compound is used in the synthesis of dipeptides . Specifically, it is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N’-diethylene- N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Synthesis of Amino Acid Ionic Liquids
The compound is used in the synthesis of amino acid ionic liquids (AAILs) . These AAILs are prepared by simple neutralization of [emim] [OH] with commercially available Boc-protected amino acids . The resulting Boc-AAILs are used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Organic Synthesis
The compound is used in organic synthesis . Specifically, it is used in selective or multistep organic synthesis . The multiple reactive groups of the amino acid anions can cause unwanted reactions, and thus, the compound is used when these reactive side chains and N-terminus are chemically protected .
Synthesis of Room-Temperature Ionic Liquids
The compound is used in the synthesis of room-temperature ionic liquids . These ionic liquids are prepared by the neutralization of [emim] [OH] with commercially available Boc-protected amino acids . The resulting ionic liquids are clear and nearly colorless to pale yellow liquids at room temperature .
Synthesis of Protected Amino Acids
The compound is used in the synthesis of protected amino acids . Specifically, it is used in the synthesis of tert-butyloxycarbonyl (Boc)-protected amino acids . The resulting Boc-protected amino acids are used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Mechanism of Action
Target of Action
It’s important to note that this compound is a boc-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis , suggesting that the compound may interact with peptide or protein targets.
Mode of Action
The compound acts as a protected form of an amino acid. The Boc group serves to protect the amino group during peptide synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the free amino group . This deprotection process is often carried out using trifluoroacetic acid (TFA) .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . Once the peptide chain is assembled, the Boc group can be removed to complete the synthesis .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides . By protecting the amino group during synthesis, the compound helps ensure that peptide bonds form at the correct locations, leading to the production of the desired peptide sequence .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Boc group is stable under basic conditions but can be removed under acidic conditions . Additionally, the deprotection process can be carried out at high temperatures using a thermally stable ionic liquid . The compound’s stability, reactivity, and efficacy can all be influenced by these environmental factors.
properties
IUPAC Name |
(3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZOIOCDCZQUCM-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515994 |
Source
|
Record name | (3R)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid | |
CAS RN |
120021-39-8 |
Source
|
Record name | (3R)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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